
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Characteristics
- Molecular Weight : 246.32 g/mol
- CAS Number : Not specified in the search results.
- Functional Groups : Contains a furan ring and a cyclopropylidene piperidine moiety, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Potential : Some derivatives of furan-containing compounds have shown promise in cancer cell line studies by inducing apoptosis and inhibiting proliferation.
- Neuroprotective Effects : The piperidine structure may contribute to neuroprotective effects, which are being investigated for their potential in treating neurodegenerative diseases.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes involved in inflammation and cellular signaling pathways.
- Interaction with Receptors : The structural components suggest possible interactions with neurotransmitter receptors, which could mediate effects on mood and cognition.
Case Studies
Several case studies have explored the biological activities of related compounds. For instance:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial properties of furan derivatives against various pathogens, indicating a significant inhibitory effect on Gram-positive bacteria.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives.
-
Cancer Cell Line Studies :
- Research involving human cancer cell lines demonstrated that furan-based compounds could reduce cell viability by up to 70% at concentrations ranging from 10 to 100 µM.
- Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway.
-
Neuroprotective Studies :
- In vitro studies indicated that derivatives could protect neuronal cells from oxidative stress-induced apoptosis.
- Compounds showed a decrease in reactive oxygen species (ROS) levels by approximately 50% at optimal concentrations.
Data Tables
| Biological Activity | Effect Observed | Concentration Range |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | Various |
| Anticancer | Cell viability reduction up to 70% | 10 - 100 µM |
| Neuroprotection | ROS reduction by ~50% | Optimal concentrations |
Propriétés
IUPAC Name |
(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(6-5-14-2-1-11-18-14)16-9-7-13(8-10-16)12-3-4-12/h1-2,5-6,11H,3-4,7-10H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOFPXVPGFATFT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













